
Hexylmercury bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylmercury bromide is a chemical compound that is widely used in scientific research due to its unique properties. It is a type of organomercury compound that is synthesized through a specific chemical process. This compound has been extensively studied for its potential applications in various fields of research, including biochemistry, physiology, and environmental science.
Wissenschaftliche Forschungsanwendungen
Hexylmercury bromide has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies, where it is used to label proteins and nucleic acids. This compound is also used in environmental science research to study the effects of mercury pollution on aquatic ecosystems. Additionally, hexylmercury bromide is used in the development of new drugs and therapies for various diseases.
Wirkmechanismus
Hexylmercury bromide exerts its effects by binding to sulfhydryl groups in proteins and enzymes, which results in the inhibition of their activity. This mechanism of action is similar to other organomercury compounds, such as methylmercury, which is known to be toxic to humans and animals. However, the toxicity of hexylmercury bromide is much lower than that of methylmercury, making it a safer alternative for use in scientific research.
Biochemische Und Physiologische Effekte
Hexylmercury bromide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in various metabolic pathways, including glycolysis and the Krebs cycle. This compound has also been shown to affect the function of ion channels and neurotransmitter receptors in the nervous system. Additionally, hexylmercury bromide has been found to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of hexylmercury bromide is its low toxicity compared to other organomercury compounds. This makes it a safer alternative for use in scientific research. Additionally, hexylmercury bromide is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of hexylmercury bromide in scientific research. One of the main limitations is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, hexylmercury bromide can be expensive to synthesize, which can limit its availability for use in research.
Zukünftige Richtungen
There are several future directions for research on hexylmercury bromide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to better understand the biochemical and physiological effects of hexylmercury bromide, as well as its potential applications in drug development and environmental science. Finally, research is needed to explore the potential risks and benefits of using hexylmercury bromide in scientific research, particularly in terms of its toxicity and environmental impact.
Conclusion:
Hexylmercury bromide is a unique and valuable compound for use in scientific research. It has a wide range of applications in various fields, including biochemistry, physiology, and environmental science. While there are some limitations to its use, hexylmercury bromide is a safe and convenient reagent that can provide valuable insights into the mechanisms of various biological processes. Further research is needed to fully explore the potential of this compound and to ensure its safe and responsible use in scientific research.
Synthesemethoden
Hexylmercury bromide is synthesized through a specific chemical process that involves the reaction of mercury with hexylbromide. This reaction is carried out under controlled conditions to ensure the purity and stability of the resulting compound. The synthesis method is critical in determining the quality and properties of the hexylmercury bromide, which is essential for its use in scientific research.
Eigenschaften
CAS-Nummer |
18431-36-2 |
|---|---|
Produktname |
Hexylmercury bromide |
Molekularformel |
C6H13BrHg |
Molekulargewicht |
365.66 g/mol |
IUPAC-Name |
bromo(hexyl)mercury |
InChI |
InChI=1S/C6H13.BrH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
AOODJDXHIRGJTC-UHFFFAOYSA-M |
SMILES |
CCCCCC[Hg]Br |
Kanonische SMILES |
CCCCCC[Hg]Br |
Andere CAS-Nummern |
18431-36-2 |
Synonyme |
HEXYLMERCURYBROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
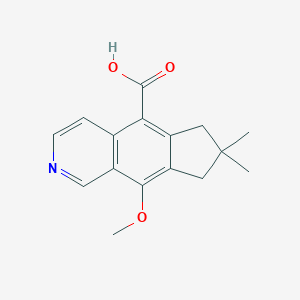
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
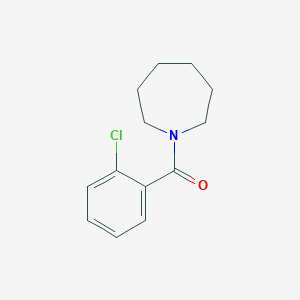

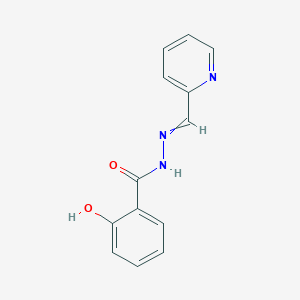
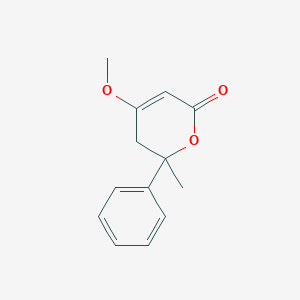
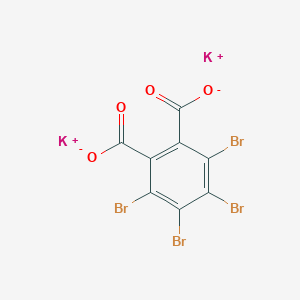
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)


![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)
